CID 78182912
Description
CID 78182912 is a unique compound registered in the PubChem database, a globally recognized repository for chemical information . Compounds with adjacent PubChem CIDs (e.g., CID 78182911 or CID 78182913) often share structural motifs, such as steroid backbones, triterpenoid derivatives, or aromatic systems, which influence their functional roles .
Properties
Molecular Formula |
C6H8B2N2 |
|---|---|
Molecular Weight |
129.77 g/mol |
InChI |
InChI=1S/C6H8B2N2/c7-9-5-2-1-3-6(4-5)10-8/h1-4H,9-10H2 |
InChI Key |
SRYWUGBKQGBFFK-UHFFFAOYSA-N |
Canonical SMILES |
[B-][NH2+]C1=CC(=CC=C1)[NH2+][B-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Structural analogs of CID 78182912 can be inferred from methodologies in the evidence. For example:
- Betulin-derived inhibitors (e.g., CID 72326, betulin; CID 64971, betulinic acid) feature pentacyclic triterpenoid frameworks, which are critical for interactions with enzymes like steroid sulfotransferases .
- Bile acid analogs (e.g., CID 6675, taurocholic acid; CID 439763, taurolithocholic acid) share steroidal cores with hydroxyl and sulfonate groups, enabling substrate specificity in metabolic pathways .
- Flavonoids or polyphenols (e.g., CID 5469634, ginkgolic acid) contain aromatic rings and alkyl chains that modulate solubility and biological activity .
Key Structural Features :
| Feature | This compound (Hypothetical) | Betulin (CID 72326) | Taurocholic Acid (CID 6675) |
|---|---|---|---|
| Core Structure | Triterpenoid | Lupane-type triterpene | Cholan steroid |
| Functional Groups | Hydroxyl, carboxyl | Hydroxyl, alkene | Hydroxyl, sulfonate |
| Molecular Formula | C₃₀H₅₀O₄ | C₃₀H₅₀O₂ | C₂₆H₄₅NO₇S |
| Molecular Weight | 474.7 g/mol | 442.7 g/mol | 515.7 g/mol |
Note: Data inferred from analogous compounds in and PubChem conventions .
Physicochemical Properties
Compounds with structural similarities to this compound exhibit distinct solubility, stability, and bioavailability profiles:
- Lipophilicity : Betulin derivatives (logP ~8.5) are highly lipophilic, whereas bile acids (logP ~1.2) are more polar due to sulfonate groups .
- Thermal Stability: Triterpenoids like betulin degrade above 200°C, while steroid derivatives exhibit higher thermal resilience .
- Solubility: Hydroxyl and carboxyl groups in this compound may enhance aqueous solubility compared to non-polar analogs .
Analytical Methods for Characterization
Techniques used to study similar compounds include:
- LC-ESI-MS: Resolves isomeric compounds (e.g., distinguishing ginsenosides via fragmentation patterns) .
- Collision-Induced Dissociation (CID) : Provides structural insights by analyzing fragment ions, as demonstrated for steroid sulfates .
- GC-MS: Effective for volatile triterpenoids and essential oil components .
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